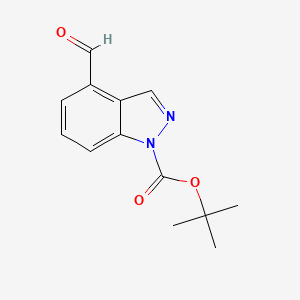

Tert-butyl 4-formyl-1H-indazole-1-carboxylate

Description

Tert-butyl 4-formyl-1H-indazole-1-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a formyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Indazole, a bicyclic structure comprising a benzene ring fused to a pyrazole ring, provides a rigid scaffold with two nitrogen atoms, influencing electronic properties and reactivity. The formyl group (-CHO) at position 4 serves as a versatile functional group for further derivatization, such as nucleophilic additions or reductions, while the Boc group protects the indazole NH during synthetic processes. This compound is widely utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and protease modulators .

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

tert-butyl 4-formylindazole-1-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-6-4-5-9(8-16)10(11)7-14-15/h4-8H,1-3H3 |

InChI Key |

NKUVMPAMIZHPJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.

Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of acid catalysts

Industrial production methods may involve optimization of these steps to improve yield and scalability. Solvothermal routes and catalytic processes are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and acidic or basic conditions for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

Antitumor and Antimicrobial Properties

Recent studies have highlighted the antitumor properties of indazole derivatives, including tert-butyl 4-formyl-1H-indazole-1-carboxylate. These compounds exhibit activity against various cancer cell lines, demonstrating potential as anticancer agents. For instance, derivatives have shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells . Furthermore, antimicrobial studies indicate that these compounds possess activity against both Gram-positive and Gram-negative bacteria, suggesting their use as antimicrobial agents .

Anti-inflammatory and Antioxidant Effects

Indazole derivatives are also recognized for their anti-inflammatory and antioxidant properties. Research indicates that these compounds can reduce inflammation markers and oxidative stress in biological systems, making them candidates for treating conditions associated with chronic inflammation .

Synthetic Utility

Building Blocks in Organic Synthesis

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It can be utilized in the formation of various indazole derivatives through reactions such as condensation and cyclization. This versatility makes it a crucial building block in the development of new materials and pharmaceuticals .

Ligand Development

The compound has been employed in the synthesis of ligands for metal complexes. Its ability to form stable complexes with transition metals opens avenues for applications in catalysis and materials science. For instance, it can serve as a precursor for phosphine ligands used in catalytic reactions .

Case Study 1: Antitumor Activity

A study investigated the efficacy of this compound against human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Case Study 2: Synthesis of Indazole Derivatives

In a synthetic application, this compound was reacted with various amines to yield substituted indazoles. This reaction was optimized using microwave irradiation, resulting in high yields (up to 90%) within short reaction times (less than 30 minutes) compared to traditional heating methods .

Mechanism of Action

The mechanism of action of 1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-formyl-1H-indazole-1-carboxylate can be compared to analogous compounds with variations in substituents, heterocyclic cores, or protective groups. Below is a detailed analysis:

Substituent Variations

- Functional Group Impact :

- The formyl group in the target compound enables condensation reactions (e.g., formation of hydrazones or Schiff bases), whereas the bromo substituent in its analog facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

- The imidazole core (vs. indazole) exhibits higher basicity due to the conjugated lone pair of the pyridine-like nitrogen, influencing solubility and coordination chemistry .

Heterocyclic Core Variations

- Thiazole-piperidine hybrids (e.g., ) introduce sulfur-mediated electronic effects and 3D flexibility, enhancing interactions with biological targets .

Data Tables

Table 1: Key Structural and Physical Properties

| Property | Target Compound | Bromo-Indazole Analog | Imidazole Analog |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₃N₂O₃ | C₁₂H₁₃BrN₂O₂ | C₉H₁₂N₂O₃ |

| Melting Point | Not reported | 120-122°C | 98-100°C |

| Solubility | DMSO, DCM | DMSO, THF | Ethyl acetate, CHCl₃ |

| Crystallographic System | Not reported | Monoclinic | Triclinic |

Table 2: Hazard Comparison

Biological Activity

Tert-butyl 4-formyl-1H-indazole-1-carboxylate (TBFI) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBFI has the molecular formula and features a tert-butyl group attached to a 4-formyl-1H-indazole-1-carboxylate moiety. The structural characteristics facilitate various chemical reactions, making it a versatile intermediate in organic synthesis.

1. Antimicrobial Properties

Research indicates that TBFI exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

2. Anticancer Activity

TBFI has shown promise as an anticancer agent in several studies. It targets specific kinases involved in cancer cell proliferation and survival, leading to apoptosis in malignant cells. Molecular docking studies suggest that TBFI can effectively bind to the ATP-binding site of certain kinases, inhibiting their activity and disrupting signaling pathways critical for tumor growth .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity makes TBFI a candidate for treating inflammatory diseases, including arthritis and other chronic conditions .

The biological effects of TBFI can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : TBFI can form covalent bonds with nucleophilic sites on enzymes, inhibiting their function.

- Receptor Binding : The indazole core allows TBFI to engage in π-π stacking interactions with aromatic residues in proteins, modulating their activity.

- Signal Pathway Disruption : By inhibiting key kinases, TBFI disrupts signaling pathways that promote cell division and survival in cancer cells .

Case Studies

Several studies have highlighted the efficacy of TBFI in preclinical models:

- Study on Anticancer Activity : In vitro assays demonstrated that TBFI reduced the viability of breast cancer cells by up to 70% at concentrations of 10 µM after 48 hours of treatment. This effect was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

- Antimicrobial Testing : A study evaluated TBFI against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics.

Data Table: Summary of Biological Activities

| Activity | Tested Against | Effectiveness (IC50/MIC) | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | 5 - 20 µg/mL | Cell wall synthesis inhibition |

| Anticancer | Breast cancer cells | 10 µM (70% viability reduction) | Apoptosis induction |

| Anti-inflammatory | In vitro models | Not specified | Cytokine inhibition |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-formyl-1H-indazole-1-carboxylate?

The synthesis typically involves two key steps: (1) protection of the indazole nitrogen with a tert-butyl carbamate group via Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine), and (2) formylation at the 4-position of the indazole ring. The formylation can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation followed by formyl electrophile quenching. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can the structure of this compound be confirmed experimentally?

Key characterization methods include:

- NMR spectroscopy : The tert-butyl group appears as a singlet at ~1.5 ppm (¹H) and ~28 ppm (¹³C). The formyl proton resonates as a singlet near 10 ppm (¹H).

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (C₁₃H₁₅N₂O₃, exact mass 257.103 g/mol).

- X-ray crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular geometry and substituent positions. Software like SHELXL and visualization tools like ORTEP are used for refinement and analysis .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence reactivity in subsequent derivatization reactions?

The bulky tert-butyl group introduces steric hindrance, which can slow down nucleophilic attacks at the adjacent carbonyl group. For example, in Suzuki-Miyaura couplings or amide formations, steric shielding may necessitate higher temperatures or stronger bases. Computational modeling (DFT) can predict reaction pathways, while kinetic studies (e.g., monitoring reaction progress via HPLC) quantify these effects. Evidence from related tert-butyl-protected indazoles suggests that axial conformers may dominate in solution, as shown in low-temperature NMR studies .

Q. What experimental design strategies optimize the yield of this compound?

Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, can identify critical factors (e.g., reaction temperature, Boc protection time, and formylation reagent ratios). For instance, a central composite design might reveal that excess Boc₂O (>1.2 eq) and controlled DMF addition minimize side products. Statistical tools like ANOVA validate the significance of each factor .

Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular assembly?

Graph set analysis (as per Etter’s rules) of X-ray data reveals hydrogen-bonding motifs. For this compound, the formyl oxygen may act as a hydrogen-bond acceptor with adjacent NH groups, forming R₂²(8) motifs. These interactions guide crystal packing and can be exploited in co-crystal engineering for improved solubility or stability .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility. For example, the tert-butyl group may adopt axial positions in crystals but equilibrate between axial and equatorial conformers in solution. Dynamic NMR at low temperatures (−80°C) or variable-temperature studies can capture these equilibria. Refinement protocols in SHELXL should include disorder modeling for accurate crystallographic interpretation .

Stability and Handling

Q. What are the optimal storage conditions to prevent degradation of this compound?

The compound is sensitive to hydrolysis under acidic/basic conditions. Store under inert atmosphere (argon or nitrogen) at −20°C in sealed, desiccated containers. Avoid prolonged exposure to light, as the formyl group may undergo photodegradation. Stability assays (HPLC purity tracking over 6 months) confirm these recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.